2-Morpholinonicotinic acid hydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

2-Morpholinonicotinic acid hydrochloride is a nicotinic acid derivative featuring a morpholine ring substitution at the 2-position of the pyridine core. The hydrochloride salt form (molecular formula C₁₀H₁₃ClN₂O₃, molecular weight 244.67 g/mol) is the predominant commercially available variant for research procurement, offering defined stoichiometry and handling characteristics compared to the free acid (MW 208.21).

Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
CAS No. 59025-45-5
Cat. No. B2822001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinonicotinic acid hydrochloride
CAS59025-45-5
Molecular FormulaC10H13ClN2O3
Molecular Weight244.68
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=N2)C(=O)O.Cl
InChIInChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3H,4-7H2,(H,13,14);1H
InChIKeyONFPOWGABHTBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5): Key Properties and Research Sourcing


2-Morpholinonicotinic acid hydrochloride is a nicotinic acid derivative featuring a morpholine ring substitution at the 2-position of the pyridine core [1]. The hydrochloride salt form (molecular formula C₁₀H₁₃ClN₂O₃, molecular weight 244.67 g/mol) is the predominant commercially available variant for research procurement, offering defined stoichiometry and handling characteristics compared to the free acid (MW 208.21) . The compound incorporates the morpholine pharmacophore, which is widely recognized for enhancing aqueous solubility and modulating metabolic stability in drug discovery contexts .

Why 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5) Cannot Be Interchanged with Free Acid or Unsubstituted Nicotinic Acid Analogs


Generic substitution is scientifically unwarranted for this compound due to three interdependent factors: (1) the hydrochloride salt form fundamentally alters physicochemical handling, aqueous solubility, and protonation state relative to the free acid (MW 244.67 vs 208.21 g/mol), directly impacting stoichiometric calculations in reaction setups [1]; (2) the 2-morpholine substitution confers distinct hydrogen-bonding capacity (five hydrogen bond acceptors) and topological polar surface area (62.7 Ų) that cannot be replicated by other positional isomers or unsubstituted nicotinic acid, which would yield different target engagement and pharmacokinetic profiles [2]; and (3) commercially available in-class compounds exhibit material variability in purity specifications and storage requirements—for instance, free acid batches require 2–8°C storage whereas the hydrochloride salt demonstrates room-temperature stability in sealed, dry conditions, a practical procurement and logistics differentiator .

Quantitative Differentiation Evidence for 2-Morpholinonicotinic Acid Hydrochloride (59025-45-5): Procurement and Selection Data


Synthetic Route Efficiency: Total Yield Comparison of 2-Morpholinonicotinic Acid Hydrochloride vs. 2-Chloronicotinic Acid-Derived Intermediates

A rapid three-step synthetic method for 2-morpholinonicotinic acid (the precursor free acid) was established and optimized, achieving a total yield of 93% from commercially available 2-chloronicotinic acid via sequential esterification, nucleophilic substitution with morpholine, and hydrolysis [1]. This optimized yield provides a quantifiable benchmark for evaluating the cost-efficiency and scalability of 2-morpholinonicotinic acid hydrochloride production relative to alternative synthetic routes that employ different starting materials or intermediates.

Medicinal Chemistry Organic Synthesis Process Chemistry

Commercial Purity Specifications: 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5) Benchmark vs. Free Acid (CAS 423768-54-1)

Commercial purity specifications for the hydrochloride salt consistently meet or exceed 98% (NLT 98%) across multiple reputable vendors, with supporting analytical documentation including HPLC and NMR . In comparison, the free acid form (CAS 423768-54-1) is commonly offered at 97% purity [1]. This 1% minimum purity differential, while modest, translates to a measurable reduction in potential impurities that could interfere with sensitive biological assays or downstream synthetic transformations where precise stoichiometry is critical.

Analytical Chemistry Quality Control Procurement

Physicochemical Differentiation: Hydrochloride Salt Solubility and Handling vs. Free Acid Form

The hydrochloride salt of 2-morpholinonicotinic acid exhibits fundamentally distinct physicochemical properties relative to its free acid counterpart. The free acid (CAS 423768-54-1) has a melting point of 130–133°C [1], whereas the hydrochloride salt is a solid at room temperature with shipping and storage conditions specified as room temperature in sealed, dry containers . The salt formation increases molecular weight from 208.21 g/mol to 244.67 g/mol and introduces a protonated nitrogen center (pKa enhancement), which typically translates to increased aqueous solubility—a critical parameter for biological assay preparation and formulation development [2].

Formulation Science Physical Chemistry Laboratory Handling

Analytical Documentation Availability: Supporting Data for 2-Morpholinonicotinic Acid Hydrochloride Procurement

Suppliers of 2-morpholinonicotinic acid hydrochloride (CAS 59025-45-5) provide comprehensive analytical documentation packages including MSDS (Material Safety Data Sheet), NMR, HPLC, and LC-MS data . The compound carries GHS07 classification with specific hazard statements (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation), and the SDS includes 17 distinct precautionary statements covering safe handling, personal protective equipment requirements, and disposal protocols . This level of documentation transparency is not uniformly available across all nicotinic acid derivative analogs and represents a procurement differentiator for laboratories subject to institutional safety and compliance auditing.

Analytical Chemistry Quality Assurance Regulatory Compliance

Optimal Research and Procurement Applications for 2-Morpholinonicotinic Acid Hydrochloride (CAS 59025-45-5)


Medicinal Chemistry: Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

The 2-morpholine substitution pattern on the nicotinic acid scaffold provides a privileged pharmacophore for medicinal chemistry programs targeting kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The hydrochloride salt form ensures precise stoichiometric control during amide coupling and esterification reactions, where the free acid would introduce uncertainty due to variable hydration states [1]. The high synthetic yield (93%) of the precursor free acid supports cost-effective scale-up in medicinal chemistry laboratories, while the defined purity specifications (NLT 98%) [2] ensure reliable SAR data generation across compound series.

Chemical Biology: Probe Development Requiring Enhanced Aqueous Solubility

For chemical probe development where aqueous solubility is a critical parameter—such as cellular target engagement assays or in vivo pharmacokinetic studies—the hydrochloride salt offers a predictable solubility profile due to the protonated morpholine nitrogen [1]. The compound's computed topological polar surface area of 62.7 Ų provides a reference point for predicting membrane permeability and solubility in formulation development. Procurement of the hydrochloride salt rather than the free acid eliminates the need for in situ salt formation, a process that can introduce batch-to-batch variability in biological assay outcomes.

Process Chemistry and Scale-Up Research

The published three-step synthetic route with 93% total yield from 2-chloronicotinic acid [1] establishes a validated benchmark for process chemistry optimization studies. Researchers developing alternative synthetic methodologies or flow chemistry approaches can use this yield value as a quantitative comparator when evaluating novel catalytic systems or reaction conditions. The availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) further supports process development by providing reference spectra and chromatograms for method validation and impurity profiling.

Technical Documentation Hub

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